molecular formula C19H15N3O2S B12125531 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12125531
M. Wt: 349.4 g/mol
InChI Key: HDTNBJSEGDTYSE-MFOYZWKCSA-N
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Description

The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one belongs to the thiazolone family, characterized by a five-membered thiazole ring fused with a ketone group. Its structure features a Z-configuration at the C5 position, a 3-hydroxyphenylamino substituent at C2, and a 1-methylindole methylidene moiety at C3. The 3-hydroxyphenyl group enhances hydrogen-bonding capacity, while the indole moiety may facilitate π-π stacking interactions in biological targets .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15N3O2S/c1-22-11-12(15-7-2-3-8-16(15)22)9-17-18(24)21-19(25-17)20-13-5-4-6-14(23)10-13/h2-11,23H,1H3,(H,20,21,24)/b17-9-

InChI Key

HDTNBJSEGDTYSE-MFOYZWKCSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)O)S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)O)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyaniline with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

Structural Features

This compound features:

  • A thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen.
  • A 3-hydroxyphenyl group , which may enhance its interaction with biological targets.
  • An indole moiety , known for its role in various biological functions.

Molecular Formula

The molecular formula is C16H15N3OSC_{16}H_{15}N_3OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Biological Activities

Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Studies have indicated that compounds similar to (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one can inhibit cancer cell proliferation. For instance, molecular docking studies have demonstrated potential interactions with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Antimicrobial Effects

Thiazole derivatives also exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth .

Antioxidant Properties

The antioxidant capacity of thiazole derivatives has been explored through various assays. Compounds containing similar structural motifs have demonstrated significant radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .

Synthetic Approaches

The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one can be achieved through several methods:

  • Condensation Reactions : Combining appropriate aldehydes with thiazole derivatives.
  • Cyclization Techniques : Utilizing cyclization reactions to form the thiazole ring from precursor compounds.

Case Study 1: Anticancer Activity

In a study involving synthesized thiazole derivatives, researchers evaluated their efficacy against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard anticancer drugs like cisplatin .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing potent activity against resistant strains .

Compound Name Biological Activity Method of Evaluation
(5Z)-2-(hydroxyphenyl)amino thiazolesAnticancerCell line assays
Thiazole derivativesAntimicrobialMIC testing
Thiazole-based antioxidantsAntioxidantDPPH assay

Mechanism of Action

The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Substituted Thiazol-4(5H)-ones

The compound is part of a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one derivatives. Key structural differences among analogues lie in the substituents on the benzylidene and phenylamino groups. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazol-4(5H)-one Derivatives
Compound Name Benzylidene Substituent Phenylamino Substituent Key Features
Target Compound 1-Methyl-1H-indol-3-yl 3-Hydroxyphenyl Indole moiety enhances lipophilicity; 3-OH improves solubility .
(Z)-5-(2-Fluorobenzylidene)-2-((4-chlorophenyl)amino)thiazol-4(5H)-one 2-Fluorobenzylidene 4-Chlorophenyl Halogen substituents increase electronegativity and membrane permeability.
(Z)-5-(3-Pyridinylmethylene)-2-((2,4-dichlorophenyl)amino)thiazol-4(5H)-one 3-Pyridinylmethylene 2,4-Dichlorophenyl Pyridine introduces basicity; dichloro groups enhance steric bulk.
(5Z)-5-(Dihydrobenzofuran-5-ylmethylene)-2-(morpholin-4-yl)thiazol-4(5H)-one 2,3-Dihydrobenzofuran-5-ylmethylene Morpholin-4-yl Oxygen-rich dihydrobenzofuran improves metabolic stability.

Biological Activity

The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative with a complex structure that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The structural uniqueness of this compound lies in the combination of the 3-hydroxyphenyl and indole moieties, which may confer distinct biological properties compared to other thiazole derivatives. The thiazole ring itself contributes to the molecule's reactivity and interaction with biological targets.

Compound NameStructural FeaturesBiological Activity
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-oneThiazole ring, hydroxyphenyl group, indole moietyPotential anticancer and antimicrobial
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4(5H)-oneQuinoline and thiophene substituentsAnticancer
(5Z)-5-(benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-thiazol-4(5H)-oneBenzo[dioxole] and pyridine groupsAntimicrobial

Biological Activities

Research indicates that thiazole derivatives exhibit a variety of biological activities. The following are notable findings regarding the biological activity of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one :

Anticancer Activity

Studies have demonstrated that thiazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to (5Z)-2 have shown significant cytotoxic effects against tumor cells. In one study, derivatives were evaluated against multiple cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis.

Antimicrobial Properties

Thiazole compounds have also been reported to possess antimicrobial activity. The presence of the hydroxyphenyl group in (5Z)-2 may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Interaction with Protein Kinases

Research has highlighted the interaction of thiazole derivatives with protein kinases. In particular, studies focused on the effects of similar compounds on key kinases involved in cell signaling pathways associated with cancer proliferation. For example, certain derivatives showed inhibitory effects on DYRK1A and CDK5/p25 kinases, suggesting a mechanism for their anticancer properties.

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

  • Study on Cytotoxicity : A series of thiazole compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The study found that modifications in the thiazole ring significantly affected their anticancer potency.
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to (5Z)-2 exhibited strong antibacterial activity.
  • Protein Kinase Inhibition : A recent investigation evaluated the inhibitory effects of thiazole derivatives on specific protein kinases involved in tumor progression. The results suggested that these compounds could serve as potential leads for developing new cancer therapies.

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Thiazole ring formation : Start with condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH in ethanol) .

Introduction of 3-hydroxyphenylamino group : Use nucleophilic substitution with 3-aminophenol under reflux in DMF, catalyzed by triethylamine .

Indole-methylidene incorporation : Perform a Knoevenagel condensation between the thiazol-4-one intermediate and 1-methylindole-3-carbaldehyde, using piperidine as a catalyst in anhydrous toluene .
Key considerations : Optimize reaction time (24–48 hours) and temperature (80–110°C) to achieve yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to stereochemical complexity .

Q. How is the compound’s structure validated post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : Confirm Z-configuration of the exocyclic double bond via coupling constants (e.g., 3JHH=1012 Hz^3J_{H-H} = 10–12\ \text{Hz}) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and tautomeric forms, if applicable .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer activity : MTT assay against HeLa or MCF-7 cell lines (IC50_{50} determination) .
  • Enzyme inhibition : Screen against COX-2 or topoisomerase II using fluorometric assays .
  • Antimicrobial testing : Broth microdilution for Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazol-4-one derivatives?

  • Methodological Answer : Address discrepancies via:

Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .

Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} to validate target engagement .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug modification : Introduce acetyl groups to the 3-hydroxyphenyl moiety to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, validated by dialysis membrane studies .
  • LogP optimization : Adjust substituents (e.g., methylindole vs. fluorophenyl) to achieve LogP 2.5–3.5, balancing membrane permeability and solubility .

Q. How do substituents influence the compound’s mechanism of action?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Variation of indole substituents : Compare 1-methyl vs. unsubstituted indole on cytotoxicity (e.g., 20% increase in potency with methyl ).
  • Role of hydroxyl group : Replace 3-hydroxyphenyl with methoxy or nitro groups; assess impact on hydrogen bonding via thermodynamic integration simulations .
    Example SAR Table :
Substituent (R)IC50_{50} (μM)LogP
3-OH1.22.8
3-OCH3_33.53.1
3-NO2_2>102.5

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

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